molecular formula C18H18ClN3O3 B12272712 n-[(4-Chlorophenyl)methyl]-6,7,8-trimethoxy-4-quinazolinamine

n-[(4-Chlorophenyl)methyl]-6,7,8-trimethoxy-4-quinazolinamine

Cat. No.: B12272712
M. Wt: 359.8 g/mol
InChI Key: LHBOTJAKRHYQRC-UHFFFAOYSA-N
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Description

N-[(4-Chlorophenyl)methyl]-6,7,8-trimethoxy-4-quinazolinamine is a synthetic organic compound that belongs to the quinazoline class of compounds Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-Chlorophenyl)methyl]-6,7,8-trimethoxy-4-quinazolinamine typically involves a multi-step process. One common method includes the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, with formamide or formic acid.

    Introduction of the Trimethoxy Groups: The trimethoxy groups can be introduced through methylation reactions using reagents like methyl iodide in the presence of a base such as potassium carbonate.

    Attachment of the 4-Chlorophenylmethyl Group: The final step involves the nucleophilic substitution reaction where the 4-chlorophenylmethyl group is introduced using reagents like 4-chlorobenzyl chloride in the presence of a suitable base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(4-Chlorophenyl)methyl]-6,7,8-trimethoxy-4-quinazolinamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to modify the quinazoline core.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride to replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Introduction of hydroxyl or carbonyl groups.

    Reduction: Formation of reduced quinazoline derivatives.

    Substitution: Formation of substituted quinazoline derivatives with various functional groups.

Scientific Research Applications

N-[(4-Chlorophenyl)methyl]-6,7,8-trimethoxy-4-quinazolinamine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential as a biochemical probe to investigate cellular processes.

    Medicine: Explored for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(4-Chlorophenyl)methyl]-6,7,8-trimethoxy-4-quinazolinamine involves its interaction with specific molecular targets within cells. It can bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. For example, it may inhibit certain kinases involved in cell proliferation, leading to its potential anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-Chlorophenyl)methyl]cyclopentanamine
  • 4-Chlorobenzyl chloride
  • 3,5-Dichloro-N-(4-chlorophenyl)benzamide

Uniqueness

N-[(4-Chlorophenyl)methyl]-6,7,8-trimethoxy-4-quinazolinamine is unique due to its specific combination of functional groups and the quinazoline core. This unique structure imparts distinct biological activities and chemical reactivity, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C18H18ClN3O3

Molecular Weight

359.8 g/mol

IUPAC Name

N-[(4-chlorophenyl)methyl]-6,7,8-trimethoxyquinazolin-4-amine

InChI

InChI=1S/C18H18ClN3O3/c1-23-14-8-13-15(17(25-3)16(14)24-2)21-10-22-18(13)20-9-11-4-6-12(19)7-5-11/h4-8,10H,9H2,1-3H3,(H,20,21,22)

InChI Key

LHBOTJAKRHYQRC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C2C(=C1)C(=NC=N2)NCC3=CC=C(C=C3)Cl)OC)OC

Origin of Product

United States

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